molecular formula C22H13ClO4 B2820717 4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate CAS No. 449740-27-6

4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate

Cat. No.: B2820717
CAS No.: 449740-27-6
M. Wt: 376.79
InChI Key: YHQYJUIRZKWPFB-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate is a synthetic organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system fused with a phenyl group and a 2-chlorobenzoate ester

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the chromen ring’s ability to emit light under certain conditions.

    Medicine: Explored for its potential anti-inflammatory, antibacterial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Safety and Hazards

Sigma-Aldrich provides “4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate” as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

Future Directions

Future research could focus on further elucidating the synthesis, chemical reactions, mechanism of action, and physical and chemical properties of “4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate”. Additionally, the safety and hazards associated with this compound could be more thoroughly investigated. The potential biological activities of this compound, as suggested by the activities of related compounds , could also be an interesting area for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for about an hour . This method yields the desired ester with high efficiency and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen ring can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom in the 2-chlorobenzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate is largely dependent on its interaction with biological targets. The chromen ring system can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and blocking substrate access. The exact molecular targets and pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate is unique due to the presence of the 2-chlorobenzoate ester, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific and industrial applications.

Properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClO4/c23-19-9-5-4-8-16(19)22(25)27-15-10-11-17-20(12-15)26-13-18(21(17)24)14-6-2-1-3-7-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQYJUIRZKWPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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